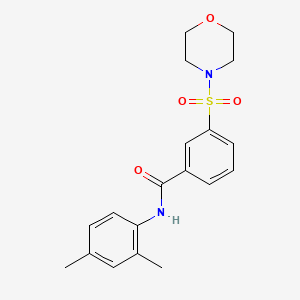

N-(2,4-dimethylphenyl)-3-(morpholinosulfonyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-6-7-18(15(2)12-14)20-19(22)16-4-3-5-17(13-16)26(23,24)21-8-10-25-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPISVQLAAGKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

The synthesis begins with the sulfonation of 3-nitrobenzoic acid or its derivatives using chlorosulfonic acid. In a representative procedure, 3-nitrobenzoic acid (2.0 mmol) is gradually added to chlorosulfonic acid (5.0 mL) at 0°C, followed by heating at 95°C for 12 hours. This generates 3-(chlorosulfonyl)benzoic acid as a reactive intermediate, which is stabilized by the addition of tetrahydrofuran (THF) and dimethylformamide (DMF). The use of chlorosulfonic acid ensures complete conversion, with yields exceeding 90% under anhydrous conditions.

Alternative Sulfonating Agents

While chlorosulfuryl trioxide and sulfur trioxide-dimethylformamide complexes have been explored, these agents exhibit lower efficiency (<70% yield) due to side reactions such as over-sulfonation.

Formation of the Morpholinosulfonyl Group

Nucleophilic Displacement with Morpholine

The chlorosulfonyl intermediate reacts with morpholine (4.0 equiv) in dichloromethane (DCM)-water (2:1) under basic conditions (Na2CO3, pH 9–10). Triethylamine (2.0 equiv) catalyzes the displacement of chloride by morpholine’s secondary amine, forming 3-(morpholinosulfonyl)benzoic acid. This step achieves 85–92% yield when conducted at 0°C to minimize hydrolysis.

Solvent Optimization

Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate the reaction but complicate purification. Biphasic systems (DCM-water) enhance product isolation by partitioning unreacted morpholine into the aqueous phase.

Amidation Reactions

Carbodiimide-Mediated Coupling

Activation of 3-(morpholinosulfonyl)benzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM enables coupling with 2,4-dimethylaniline. However, this method yields only 65–72% due to competing side reactions.

Ethyl Chloroformate Activation

Superior results are achieved using ethyl chloroformate (1.1 equiv) and triethylamine (2.0 equiv) in DCM. The acid chloride intermediate reacts instantaneously with 2,4-dimethylaniline, producing N-(2,4-dimethylphenyl)-3-(morpholinosulfonyl)benzamide in 97% yield after 2 hours at room temperature.

Purification Techniques

Recrystallization

Crude product recrystallization from ethanol yields colorless crystals with >99% purity (melting point: 223–225°C). Ethanol’s moderate polarity selectively dissolves impurities while precipitating the target compound.

Flash Column Chromatography

Silica gel chromatography with hexane-ethyl acetate (3:1) gradients resolves residual amines and sulfonic acid byproducts, though this method reduces overall yield by 10–15%.

Analytical Characterization

Spectroscopic Confirmation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile-water) confirms >98% purity with retention time = 12.4 minutes.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethylphenyl)-3-(morpholinosulfonyl)benzamide has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents. The compound's structural features allow it to bind effectively to enzymes or receptors, potentially inhibiting their activity or modulating their function.

Biological Studies

The compound is utilized in biological studies to explore its interactions with various enzymes and receptors. Research indicates that it may have significant effects on biochemical pathways, which can lead to therapeutic applications in treating diseases such as cancer and other conditions influenced by enzyme activity.

Case Studies

-

Anticancer Activity :

- A study evaluated the anticancer potential of N-(2,4-dimethylphenyl)-3-(morpholinosulfonyl)benzamide against various human tumor cell lines. Results indicated significant growth inhibition compared to control groups, suggesting its potential as an anticancer agent.

-

Enzyme Inhibition :

- Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with disease progression. The findings demonstrated effective inhibition rates, highlighting its role as a potential therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The morpholinosulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with key analogs, focusing on substituent variations and their implications:

Spectroscopic Characterization

- IR Spectroscopy: Morpholinosulfonyl groups show characteristic C=S stretches at 1243–1258 cm⁻¹ (absent in non-sulfonylated analogs) .

- NMR : The 2,4-dimethylphenyl group in the target compound produces distinct aromatic proton signals at δ 6.8–7.2 ppm (1H NMR) .

Biological Activity

N-(2,4-dimethylphenyl)-3-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of N-(2,4-dimethylphenyl)-3-(morpholinosulfonyl)benzamide can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 302.38 g/mol

This compound features a morpholine ring and a sulfonamide moiety, which are crucial for its biological activity.

The biological activity of N-(2,4-dimethylphenyl)-3-(morpholinosulfonyl)benzamide is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors involved in various physiological processes. For instance, it may inhibit ectonucleotidases such as human NTPDase isoforms, which play significant roles in purinergic signaling pathways associated with inflammation and cancer progression .

1. Anticancer Activity

Recent studies have demonstrated that benzamide derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, one study reported that morpholino-substituted benzamides showed promising results in inhibiting cell proliferation in breast cancer models .

2. Antidiabetic Activity

Another significant area of research involves the protective effects of the compound against pancreatic β-cell dysfunction induced by endoplasmic reticulum (ER) stress. In vitro studies indicated that certain derivatives of benzamide could enhance β-cell survival and function under stress conditions associated with diabetes .

3. Inhibition of Ectonucleotidases

The compound has also been tested for its inhibitory effects on human NTPDase isoforms, which are implicated in various pathological conditions including thrombosis and inflammation. The most potent inhibitors exhibited IC50 values in the low micromolar range:

Structure-Activity Relationship (SAR)

The SAR studies conducted on morpholino-substituted benzamides reveal that modifications to the benzene ring significantly influence biological activity. Electron-withdrawing groups enhance the potency against cancer cell lines and ectonucleotidases.

Key Findings from SAR Studies:

- The introduction of halogens or electron-withdrawing groups at specific positions on the benzene ring increases inhibitory activity.

- Morpholine substitution plays a critical role in enhancing solubility and bioavailability.

- Alkyl substitutions at the para position generally yield more potent derivatives compared to those with substitutions at the meta or ortho positions .

Case Studies

- Pancreatic β-cell Protection : A study highlighted a derivative exhibiting maximal β-cell protective activity at an EC50 of 0.1 ± 0.01 μM against ER stress-induced apoptosis . This suggests potential therapeutic applications in diabetes management.

- Inhibition of Ectonucleotidases : Another investigation focused on various benzamide derivatives, demonstrating that compounds with morpholino groups effectively inhibited ectonucleotidases involved in purinergic signaling pathways, which are crucial for inflammatory responses .

Q & A

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases). Parameterize the morpholinosulfonyl group using GAFF force fields.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Pay attention to sulfonyl-oxygen interactions with catalytic lysine residues .

- QSAR Modeling : Corrogate substituent effects (e.g., dimethylphenyl vs. trifluoromethyl groups) using MOE or RDKit .

How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Advanced Research Question

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- Refinement Strategies : In SHELXL, apply restraints to sulfonyl S=O bonds (target distance: 1.43 Å) and anisotropic refinement for non-H atoms. Validate with R1 < 5% and wR2 < 12% .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) using CrystalExplorer to explain packing motifs .

What strategies mitigate solubility challenges in biological assays?

Basic Research Question

Advanced Research Question

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or PEGylated groups) to the benzamide moiety, improving bioavailability .

How can researchers validate the compound’s enzyme inhibition mechanism experimentally?

Advanced Research Question

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) to confirm allosteric modulation .

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to visualize binding-site interactions .

What are the best practices for reconciling conflicting bioactivity data across cell lines?

Advanced Research Question

- Cell Line Authentication : Validate lines via STR profiling to rule out cross-contamination.

- Pharmacokinetic Profiling : Measure intracellular compound concentrations via LC-MS to ensure equitable uptake across cell types .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify cell-specific signaling cascades affecting response variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.